4,4-difluorocycloheptane-1-thiol
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Overview
Description
4,4-Difluorocycloheptane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a cycloheptane ring substituted with two fluorine atoms at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluorocycloheptane-1-thiol typically involves the introduction of fluorine atoms into a cycloheptane ring followed by the incorporation of a thiol group. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The thiol group can then be introduced through thiol-ene reactions or other thiol-specific reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes followed by thiol functionalization. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluorocycloheptane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Substituted cycloheptane derivatives.
Scientific Research Applications
4,4-Difluorocycloheptane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of thiol-based redox biology and protein modification.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,4-difluorocycloheptane-1-thiol involves its reactivity with various biological and chemical targets. The thiol group can form covalent bonds with electrophilic centers, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect molecular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluorocyclohexane-1-thiol
- 4,4-Difluorocyclooctane-1-thiol
- 4,4-Difluorocyclopentane-1-thiol
Uniqueness
4,4-Difluorocycloheptane-1-thiol is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six- or eight-membered ring analogs.
Properties
CAS No. |
2731008-78-7 |
---|---|
Molecular Formula |
C7H12F2S |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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